molecular formula C17H17F3N4O B2651507 6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195877-29-1

6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2651507
CAS No.: 2195877-29-1
M. Wt: 350.345
InChI Key: KLMAKLVRCUZYEM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the trifluoromethyl group, and the cyclopropylation of the pyridazinone core. Common synthetic methods involve:

    Cyclopropylation: This step often uses cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Trifluoromethylation: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Azetidine Formation: This step may involve the cyclization of a suitable precursor, such as a β-amino alcohol, using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the pyridazinone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridine ring or the azetidine moiety using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the azetidine ring may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: Unique due to its combination of a cyclopropyl group, trifluoromethyl-substituted pyridine, and azetidine moiety.

    Other Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as methyl or ethyl groups instead of cyclopropyl.

    Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, which often exhibit enhanced biological activity and stability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability, while the azetidine ring contributes to its bioactivity.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-3-5-15(21-7-13)23-8-11(9-23)10-24-16(25)6-4-14(22-24)12-1-2-12/h3-7,11-12H,1-2,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMAKLVRCUZYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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